N-{3-[2-(morpholin-4-yl)ethoxy]phenyl}-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide
Description
N-{3-[2-(Morpholin-4-yl)ethoxy]phenyl}-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide is a synthetic small molecule characterized by a cyclopenta[c]pyrazole core substituted with a carboxamide group linked to a phenyl ring bearing a morpholinoethoxy side chain. Its molecular formula is C₁₉H₂₄N₄O₃, with a molecular weight of 356.42 g/mol .
Properties
Molecular Formula |
C19H24N4O3 |
|---|---|
Molecular Weight |
356.4 g/mol |
IUPAC Name |
N-[3-(2-morpholin-4-ylethoxy)phenyl]-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide |
InChI |
InChI=1S/C19H24N4O3/c24-19(18-16-5-2-6-17(16)21-22-18)20-14-3-1-4-15(13-14)26-12-9-23-7-10-25-11-8-23/h1,3-4,13H,2,5-12H2,(H,20,24)(H,21,22) |
InChI Key |
HQXYGBXIJMJGGO-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C1)NN=C2C(=O)NC3=CC(=CC=C3)OCCN4CCOCC4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(2-MORPHOLINOETHOXY)PHENYL]-1,4,5,6-TETRAHYDROCYCLOPENTA[C]PYRAZOLE-3-CARBOXAMIDE typically involves multiple steps, starting with the preparation of the core pyrazole structure. One common method involves the cycloaddition reaction of electron-deficient N-arylhydrazones with nitroolefins, leading to the formation of substituted pyrazoles . The morpholinoethoxy group can be introduced through nucleophilic substitution reactions, where a suitable leaving group on the phenyl ring is replaced by the morpholinoethoxy moiety .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of catalysts, controlled temperatures, and solvent systems that favor the desired reactions. The scalability of the synthesis process is crucial for industrial applications, ensuring that the compound can be produced in sufficient quantities for research and development purposes .
Chemical Reactions Analysis
Types of Reactions
N-[3-(2-MORPHOLINOETHOXY)PHENYL]-1,4,5,6-TETRAHYDROCYCLOPENTA[C]PYRAZOLE-3-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the phenyl ring or the pyrazole core.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Dimethyl sulfoxide (DMSO), tetrahydrofuran (THF), ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction can produce alcohols or amines .
Scientific Research Applications
N-[3-(2-MORPHOLINOETHOXY)PHENYL]-1,4,5,6-TETRAHYDROCYCLOPENTA[C]PYRAZOLE-3-CARBOXAMIDE has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of N-[3-(2-MORPHOLINOETHOXY)PHENYL]-1,4,5,6-TETRAHYDROCYCLOPENTA[C]PYRAZOLE-3-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Key Observations:
Core Structure: The target compound features a cyclopenta[c]pyrazole core, which is distinct from the simpler pyrazole rings in DY268 and D511-0082.
Morpholine Derivatives: Both the target compound and DY268 incorporate morpholine groups, but their positions differ.
Functional and Pharmacological Insights
- DY268: This compound acts as a potent antagonist of Farnesoid X Receptor (FXR), with its morpholinosulfonyl-aniline group critical for receptor interaction. The sulfonyl group may enhance binding to polar residues in the FXR active site .
- The absence of a sulfonyl group might reduce off-target interactions compared to DY268 but could also lower affinity for sulfonyl-dependent targets .
- D511-0085 : The sulfamoylphenyl group in this analog is associated with carbonic anhydrase inhibition in related compounds, though its furan substituent may limit systemic exposure due to rapid metabolism .
Biological Activity
N-{3-[2-(morpholin-4-yl)ethoxy]phenyl}-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide is a compound of interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including data tables and relevant research findings from diverse sources.
Chemical Structure and Properties
The compound's structure can be represented as follows:
- Molecular Formula: C₁₄H₁₈N₄O₂
- Molecular Weight: 270.32 g/mol
- Key Functional Groups: Morpholine, pyrazole, and carboxamide.
1. Anticancer Activity
Research indicates that pyrazole derivatives exhibit significant anticancer properties. The compound has been evaluated for its effects on various cancer cell lines.
- Case Study: A study found that similar pyrazole derivatives demonstrated potent antiproliferative activity against MCF7 (breast cancer) cells with an IC50 value of 39.70 µM . The mechanism involved the activation of caspases, which are crucial in the apoptotic pathway, suggesting that this compound may exhibit similar mechanisms.
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Pyrazole Derivative A | MCF7 | 39.70 | Caspase activation |
| This compound | TBD | TBD | TBD |
2. Neuroprotective Effects
The compound's structural features may contribute to neuroprotective activities. Pyrazole derivatives have been shown to inhibit glycogen synthase kinase 3β (GSK3β), a target for neurodegenerative diseases.
- Research Findings: Compounds with similar structures have exhibited GSK3β inhibition with IC50 values around 3.77 µM . This inhibition can lead to neuroprotection by promoting neuronal survival and reducing apoptosis.
3. Anti-inflammatory Activity
The anti-inflammatory potential of pyrazole derivatives is well-documented. The compound may inhibit pathways involved in inflammation.
- Mechanism of Action: Similar compounds have shown efficacy in reducing pro-inflammatory cytokines through the inhibition of NF-kB signaling pathways . This suggests that this compound could also exert anti-inflammatory effects.
Summary of Biological Activities
| Activity Type | Evidence/Mechanism |
|---|---|
| Anticancer | Induces apoptosis via caspase activation |
| Neuroprotective | Inhibits GSK3β (IC50 = 3.77 µM) |
| Anti-inflammatory | Inhibits NF-kB signaling pathways |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
